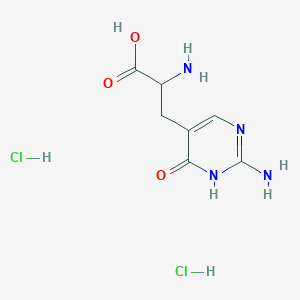

2-Amino-3-(2-amino-6-oxo-1H-pyrimidin-5-yl)propanoic acid;dihydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “2-Amino-3-(2-amino-6-oxo-1H-pyrimidin-5-yl)propanoic acid;dihydrochloride” is a member of the class of pyrimidines that is pyrimidine substituted by at least one amino group and its derivatives . The IUPAC name for this compound is 2-amino-3-(2-amino-4-hydroxypyrimidin-5-yl)propanoic acid dihydrochloride .

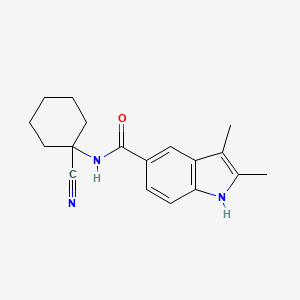

Molecular Structure Analysis

The molecular structure of this compound includes a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms . The compound also contains two amino groups and a propanoic acid group .Physical And Chemical Properties Analysis

The compound is a powder with a molecular weight of 240.09 . The IUPAC name is 2-amino-3-(pyrimidin-5-yl)propanoic acid dihydrochloride and it has an InChI key of HIYXKMYRENHAOP-UHFFFAOYSA-N .Safety and Hazards

作用機序

Target of Action

The primary target of 2-Amino-3-(2-amino-6-oxo-1H-pyrimidin-5-yl)propanoic acid;dihydrochloride is the Hypoxia-inducible factor 1-alpha (HIF-1α), a transcription factor that plays a crucial role in cellular response to hypoxia . The compound has been reported to have effective antitumor activity against various human tumors, which is associated with the level of HIF-1α in tumor xenografts .

Mode of Action

The compound inhibits the protein level and transactivation of HIF-1α in various cancer cell lines .

Biochemical Pathways

The compound acts on multiple levels to inhibit HIF-1α. It reduces the level of HIF-1α mRNA and inhibits translation, as determined by 35S labeling experiments and reporter gene assays using the 5’ untranslated region of HIF-1α . In addition, the compound also inhibits HIF-1α deubiquitination to a lesser extent, leading to an increase in polyubiquitinated HIF-1α levels .

Result of Action

The compound’s action results in the inhibition of HIF-1α at multiple levels, which together or individually may contribute to its antitumor activity against tumors expressing HIF-1α . By inhibiting HIF-1α, the compound can potentially suppress tumor growth and proliferation, as HIF-1α is known to play a key role in promoting angiogenesis and cell survival under hypoxic conditions.

Action Environment

The compound’s action, efficacy, and stability may be influenced by various environmental factors. For instance, the level of oxygen in the tumor microenvironment can affect the compound’s ability to inhibit HIF-1α, as the inhibition occurs in both normoxia and hypoxia . Other factors such as pH, temperature, and the presence of other biochemical substances in the environment may also influence the compound’s action.

特性

IUPAC Name |

2-amino-3-(2-amino-6-oxo-1H-pyrimidin-5-yl)propanoic acid;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N4O3.2ClH/c8-4(6(13)14)1-3-2-10-7(9)11-5(3)12;;/h2,4H,1,8H2,(H,13,14)(H3,9,10,11,12);2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKJUSKKTWUCFET-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC(=N1)N)CC(C(=O)O)N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12Cl2N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-3-(2-amino-6-oxo-1,6-dihydropyrimidin-5-yl)propanoic acid dihydrochloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Methyl-[1,2]oxazolo[5,4-b]pyridine-6-carboxylic acid](/img/structure/B2539729.png)

![N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzofuran-2-carboxamide](/img/structure/B2539735.png)

![2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B2539742.png)

![1,4-Bis[(4-propan-2-ylphenyl)sulfonyl]piperazine](/img/structure/B2539745.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2539748.png)

![3-((4-methyl-5-((pyridin-2-ylmethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2539750.png)